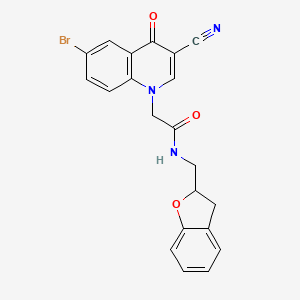

![molecular formula C15H25N5O3 B7635415 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7635415.png)

3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide, also known as OXA-48, is a carbapenemase enzyme that is responsible for the resistance of certain bacteria to carbapenem antibiotics. Carbapenems are a class of antibiotics that are often used as a last resort for the treatment of infections caused by multidrug-resistant bacteria. The emergence of carbapenem-resistant bacteria has become a major public health concern, and OXA-48 is one of the most common carbapenemases found in these bacteria.

Wirkmechanismus

3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide works by breaking down carbapenem antibiotics, rendering them ineffective against the bacteria that produce the enzyme. This is achieved through a process called hydrolysis, in which 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide cleaves the beta-lactam ring of the carbapenem molecule. This inactivates the antibiotic and prevents it from binding to the bacterial cell wall, allowing the bacteria to continue to grow and multiply.

Biochemical and Physiological Effects:

The presence of 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide in bacteria has significant biochemical and physiological effects. Bacteria that produce 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide are resistant to carbapenem antibiotics, which limits the treatment options for infections caused by these bacteria. Additionally, the production of 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide can have a negative impact on the overall health of the bacterial cell, as the production of the enzyme requires a significant amount of energy and resources.

Vorteile Und Einschränkungen Für Laborexperimente

3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide has several advantages and limitations for use in laboratory experiments. One advantage is that it can be used as a tool to study antibiotic resistance in bacteria. Researchers can use 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide-producing bacteria to test the effectiveness of different antibiotics and to study the mechanisms of antibiotic resistance. However, one limitation is that the production of 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide is dependent on the genetic makeup of the bacteria, which can make it difficult to study in a laboratory setting.

Zukünftige Richtungen

There are several future directions for research related to 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide. One area of focus is the development of new antibiotics that are effective against carbapenem-resistant bacteria. Researchers are also studying the use of alternative treatments, such as phage therapy, to treat infections caused by these bacteria. Additionally, there is ongoing research into the mechanisms of antibiotic resistance, including the role of enzymes such as 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide. Understanding these mechanisms is crucial for the development of new treatments for bacterial infections.

Synthesemethoden

3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide is a protein enzyme that is produced by certain bacteria. The synthesis of 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide is dependent on the genetic makeup of the bacteria, and it is not possible to synthesize 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide has been the subject of extensive scientific research due to its role in carbapenem resistance. Researchers have been studying the mechanism of action of 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide, as well as its biochemical and physiological effects. Understanding how 3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide works and how it contributes to antibiotic resistance is important for the development of new treatments for bacterial infections.

Eigenschaften

IUPAC Name |

3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O3/c1-11(2)18-14(21)5-6-16-15(22)19-12-8-17-20(9-12)10-13-4-3-7-23-13/h8-9,11,13H,3-7,10H2,1-2H3,(H,18,21)(H2,16,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTHOJWUKKSAEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCNC(=O)NC1=CN(N=C1)CC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]carbamoylamino]-N-propan-2-ylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-bromo-1H-indole-2-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7635332.png)

![1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635334.png)

![N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7635343.png)

![2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B7635351.png)

![1-[[2-(Morpholin-4-ylmethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635361.png)

![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)methyl-propan-2-ylamino]-N-(4-fluorophenyl)acetamide](/img/structure/B7635391.png)

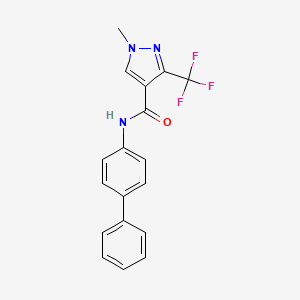

![N-[(2-methylpyrazol-3-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7635404.png)

![2-Fluoro-5-[[2-(2-methyl-2,3-dihydroindole-1-carbonyl)cyclohexanecarbonyl]amino]benzamide](/img/structure/B7635411.png)

![N-[4-(1,3-oxazol-5-yl)phenyl]-2-phenoxypropanamide](/img/structure/B7635426.png)

![1-[[4-(Methoxymethyl)phenyl]methyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635435.png)

![N-cyclopropyl-1-[2-(3-fluoro-4-methoxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7635443.png)

![1-[1-(Oxolan-2-yl)ethyl]-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635452.png)